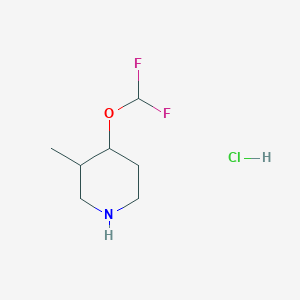

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride

Description

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is a piperidine derivative characterized by a difluoromethoxy (–OCF₂H) group at the 4-position and a methyl group at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical applications.

Properties

Molecular Formula |

C7H14ClF2NO |

|---|---|

Molecular Weight |

201.64 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-5-4-10-3-2-6(5)11-7(8)9;/h5-7,10H,2-4H2,1H3;1H |

InChI Key |

WEBADUDGAUUHGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1OC(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 4-piperidone with difluoromethylating agents under specific conditions. For example, difluorocarbene can be generated in situ using reagents such as potassium fluoride and chlorodifluoromethane, which then reacts with the piperidone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperidine ring can act as a scaffold for binding to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride with structurally and functionally related piperidine derivatives. Key differences in substituents, molecular properties, and pharmacological implications are highlighted.

Table 1: Structural and Physicochemical Comparison

*Note: Properties for 4-(Difluoromethoxy)-3-methylpiperidine HCl are inferred from analogs.

Key Comparative Insights

In contrast, the trifluoromethyl group (–CF₃) in increases lipophilicity but may reduce solubility . Diphenylmethoxy substituents (e.g., ) introduce significant steric bulk, reducing metabolic clearance but increasing molecular weight (>300 g/mol), which may limit bioavailability .

Pharmacological Implications Piperidine derivatives with fluorinated substituents (e.g., ) are often explored for CNS applications due to their ability to modulate ion channels or neurotransmitter receptors. For example, dyclonine hydrochloride (a piperidine-based local anesthetic) highlights the role of substituents in tissue penetration and duration of action . The methyl group at the 3-position in the target compound may confer stereochemical stability, reducing off-target interactions compared to non-methylated analogs like 4-(Diphenylmethoxy)piperidine HCl .

Safety and Handling

- Piperidine hydrochlorides generally require stringent safety measures. For instance, 4-(Diphenylmethoxy)piperidine HCl is classified as acutely toxic, necessitating respiratory and dermal protection . The target compound’s safety profile is likely similar, given shared reactive sites (e.g., amine and halogen groups).

Synthetic Accessibility

- Fluorinated piperidines (e.g., ) often require specialized fluorination techniques, such as deoxyfluorination or electrophilic fluorination, which can increase synthesis complexity. The difluoromethoxy group in the target compound may be synthesized via nucleophilic substitution of a methoxy precursor with a difluoromethylating agent .

Biological Activity

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its molecular formula is C13H15ClF2N, and it is characterized by a piperidine core with a difluoromethoxy-substituted phenyl group. This compound has garnered attention due to its biological activity, primarily as an inhibitor of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease.

The primary mechanism of action for 4-(difluoromethoxy)-3-methylpiperidine hydrochloride is its inhibition of beta-secretase. By inhibiting this enzyme, the compound reduces the formation of amyloid plaques in the brain, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition is crucial for potentially improving cognitive function and reducing neurodegeneration associated with this condition.

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to similar compounds lacking the difluoromethoxy group. The difluoromethoxy substitution increases the compound's metabolic stability and binding affinity to target enzymes, making it a promising candidate for further development.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-{[4-Fluorophenyl]methyl}piperidine hydrochloride | C12H16ClFN | Lacks difluoromethoxy group |

| 4-{[3-(Difluoromethoxy)phenyl]methyl}piperidine | C13H15ClF2N | Substituent on different carbon position |

| 1-(Difluoromethoxy)-2-methylpiperidine | C9H12F2O | Lacks phenyl group; studied for different effects |

This table illustrates how the difluoromethoxy substitution significantly influences the biological activity profile of 4-(difluoromethoxy)-3-methylpiperidine hydrochloride compared to other related compounds.

In Vitro Studies

Research indicates that compounds similar to 4-(difluoromethoxy)-3-methylpiperidine hydrochloride can effectively lower amyloid-beta levels in vitro. Studies have shown that these compounds improve cognitive function in animal models of Alzheimer's disease, highlighting their therapeutic potential.

Pharmacological Evaluation

In pharmacological evaluations, this compound has demonstrated promising results in various assays designed to assess its inhibitory effects on beta-secretase. For instance, IC50 values (the concentration required to inhibit 50% of enzyme activity) have been reported in the low micromolar range, indicating potent activity against this target enzyme .

Case Study: Alzheimer’s Disease Models

In a study focusing on animal models of Alzheimer's disease, administration of 4-(difluoromethoxy)-3-methylpiperidine hydrochloride resulted in a significant reduction in amyloid plaque formation. Behavioral assessments indicated improved memory and learning capabilities in treated animals compared to controls. These findings suggest that this compound could be a valuable therapeutic agent for managing Alzheimer's disease symptoms.

Additional Research Insights

Further research has explored the compound's interactions with other biological targets beyond beta-secretase. For instance, its role as an antagonist at the NR2B subtype of the N-methyl-D-aspartate receptor has been investigated, suggesting potential applications in treating various neurological disorders such as depression and anxiety.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride in catalytic reaction experiments?

- Methodology : Implement strict ventilation controls and personal protective equipment (PPE), including NIOSH-approved respirators and chemical-resistant gloves. Store the compound at 2–8°C in a dry environment to prevent degradation or unintended reactions. Avoid dust formation by using closed systems during weighing and transfer . In case of spills, use inert absorbents and avoid aqueous cleanup to prevent solubility-driven contamination .

Q. Which synthetic routes are effective for synthesizing 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride, and what catalysts are typically used?

- Methodology : The compound is synthesized via multi-step organic reactions, often involving trifluoromethylating agents (e.g., Ruppert–Prakash reagent) and palladium catalysts for C–O bond formation. Key steps include:

- Introducing the difluoromethoxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF solvent, 60–80°C) .

- Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .

Q. What analytical techniques are essential for characterizing the purity and structure of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) to confirm molecular weight and substituent positions. Differential scanning calorimetry (DSC) can assess thermal stability, while HPLC with UV detection (λ = 210–254 nm) monitors purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride in large-scale syntheses while minimizing byproducts?

- Methodology :

- Reaction Conditions : Use excess difluoromethylating agents (1.5–2.0 equivalents) and control temperature gradients (±2°C) to suppress side reactions like over-fluorination .

- Catalyst Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to enhance regioselectivity .

- Workup : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted intermediates .

Q. What strategies resolve structural ambiguities in derivatives of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride, particularly stereochemical configurations?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Q. How should researchers address discrepancies in reported biological activity data for 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride, such as conflicting enzyme inhibition results?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known FAAH inhibitors) .

- Orthogonal Assays : Cross-validate using fluorescence-based activity assays and radiometric displacement studies to rule out false positives .

- Metabolite Screening : Perform LC-MS to identify potential degradation products that may interfere with activity .

Q. What experimental designs are recommended to investigate the compound’s interaction with neurotransmitter receptors or metabolic enzymes?

- Methodology :

- Binding Studies : Conduct competitive radioligand assays (e.g., [³H]-labeled ligands for serotonin or dopamine receptors) with varying compound concentrations (1 nM–100 µM) .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ/kₒff) for enzyme targets like monoamine oxidases .

- In Silico Docking : Generate homology models of target receptors (e.g., 5-HT₃) to predict binding modes and guide mutagenesis studies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data for 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride across different solvent systems?

- Methodology :

- Solvent Screening : Systematically test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., methanol, water) solvents under controlled humidity .

- pH-Dependent Studies : Adjust pH (2–10) to assess salt formation effects, as hydrochloride salts may exhibit reduced solubility in acidic media .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size reduction (via milling) with enhanced dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.